Product packaging for 5-(3-Methoxyphenyl)pyrimidine(Cat. No.:)

5-(3-Methoxyphenyl)pyrimidine

Cat. No.: B13918744
M. Wt: 186.21 g/mol
InChI Key: JNADFSOLMRWJMF-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer research. The pyrimidine core is a privileged structure in drug design, known for its ability to interact with diverse biological targets . This compound serves as a key synthetic intermediate for developing novel small-molecule inhibitors, particularly targeting tyrosine kinases . Researchers value this compound for constructing potential therapeutic agents. Its structure is amenable to further functionalization, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity . The methoxyphenyl substituent can contribute to crucial hydrophobic interactions within enzyme binding pockets, a feature observed in various kinase inhibitors . In vitro studies on closely related pyrimidine and pyrazolopyrimidine derivatives have demonstrated promising cytotoxic activities against various human cancer cell lines, including mammary gland breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HEPG-2) . These compounds can inhibit cancer cell proliferation and induce apoptosis . Beyond oncology, pyrimidine derivatives are extensively investigated for their antimicrobial, anti-inflammatory, and antioxidant properties, highlighting the broad utility of this chemical class in pharmaceutical development . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B13918744 5-(3-Methoxyphenyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(3-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H10N2O/c1-14-11-4-2-3-9(5-11)10-6-12-8-13-7-10/h2-8H,1H3

InChI Key

JNADFSOLMRWJMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CN=C2

Origin of Product

United States

Synthetic Methodologies for 5 3 Methoxyphenyl Pyrimidine and Its Analogues

Historical Perspectives on Pyrimidine (B1678525) Synthesis Relevant to 5-(3-Methoxyphenyl)pyrimidine

The journey into pyrimidine synthesis began in the 19th century, long before the specific synthesis of this compound was a focus. The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported by Grimaux in 1879, who utilized the condensation of urea (B33335) and malonic acid. nih.gov However, the systematic study of pyrimidines is largely credited to Pinner, who, in 1884, developed a method by condensing ethyl acetoacetate (B1235776) with amidines. nih.gov Pinner was also the first to coin the term "pyrimidin" in 1885. nih.govunibo.it

These early methods laid the groundwork for the principal synthesis of pyrimidines, which typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing species like an amidine, urea, or guanidine. nih.gov Another cornerstone in pyrimidine synthesis is the Biginelli reaction, discovered in 1893. beilstein-journals.org This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward route to dihydropyrimidines, which can be subsequently oxidized to pyrimidines. beilstein-journals.orgresearchgate.net These classical condensation reactions, while foundational, often lack the regiocontrol needed for synthesizing specifically substituted pyrimidines like this compound without resorting to multi-step procedures. The advent of modern cross-coupling reactions would later provide a more direct and versatile approach to such targets.

Classical and Modern Approaches to the Synthesis of the this compound Core

The synthesis of the this compound core can be approached through both classical condensation methods and modern cross-coupling strategies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Key Synthetic Routes and Reaction Mechanisms

Classical approaches to the pyrimidine ring itself often involve the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) fragment. For instance, the reaction of 1,3-dicarbonyl compounds with amidines, known as the Pinner synthesis, is a fundamental method for preparing 2-substituted pyrimidines. nih.govbeilstein-journals.org To achieve a 5-aryl substitution pattern as in this compound, one would need to start with an appropriately substituted three-carbon synthon, which can be synthetically challenging.

A more direct and widely employed modern approach is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. To synthesize this compound, this would typically involve the coupling of 5-halopyrimidine (e.g., 5-bromopyrimidine (B23866) or 5-chloropyrimidine) with (3-methoxyphenyl)boronic acid.

The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halopyrimidine to form a Pd(II) intermediate.

Transmetalation: The aryl group from the (3-methoxyphenyl)boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.

Another prominent cross-coupling method is the Stille reaction, which couples an organotin compound with an organic halide. In this context, 5-halopyrimidine would be reacted with (3-methoxyphenyl)tributylstannane in the presence of a palladium catalyst. asu-edu.ruharvard.edu The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

A dissertation by Liang (2014) described the successful Suzuki coupling of 1-N-Benzyl-5-iodouracil with 3-methoxyphenylboronic acid to yield 1-N-Benzyl-5-(3-methoxyphenyl)uracil. fiu.edu While this is a uracil (B121893) derivative, the core reaction demonstrates the feasibility of forming the C5-aryl bond with the 3-methoxyphenyl (B12655295) moiety under palladium catalysis. fiu.edu

Optimization of Reaction Conditions for this compound Production

The efficiency of palladium-catalyzed cross-coupling reactions for the synthesis of 5-arylpyrimidines is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. beilstein-journals.orgharvard.edu The choice of ligand is crucial, with electron-rich and sterically hindered phosphine (B1218219) ligands such as SPhos, RuPhos, and XPhos often improving catalytic activity, especially for less reactive chlorides. rsc.org For instance, in the synthesis of 2,4-disubstituted-5-arylpyrimidines, the [Pd(dppf)Cl₂] complex has been effectively used. uni-saarland.deresearchgate.net

Base and Solvent: The base plays a critical role in the transmetalation step of the Suzuki coupling. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). mdpi.com The solvent system often consists of a mixture of an organic solvent and water, such as dioxane/water, toluene (B28343)/ethanol/water, or DME. fiu.edumdpi.comnih.gov Microwave irradiation has also been shown to accelerate these reactions significantly. uni-saarland.deresearchgate.net

The table below summarizes representative conditions for Suzuki-Miyaura couplings used to synthesize 5-aryl pyrimidine derivatives, which could be adapted for the synthesis of this compound.

Precursor 1Precursor 2CatalystBaseSolventConditionsYieldReference
5-Bromo-N²,N⁴-dibutylpyrimidine-2,4-diamineArylboronic acid[Pd(dppf)Cl₂]Na₂CO₃Dioxane/H₂O (4:1)MW, 150°C, 30 min10.5–84.6% researchgate.net
1-N-Benzyl-5-iodouracil3-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DMEReflux, 12h51% fiu.edu
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂ONot specified39% (dicoupled) nih.gov
5-(4-Bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80°CGood mdpi.com

Interactive Data Table:

This table illustrates typical conditions for Suzuki-Miyaura reactions in the synthesis of 5-aryl pyrimidine analogs.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

One of the primary goals is to replace traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity and abundance. core.ac.uk Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, have been successfully performed in water, often with the aid of water-soluble ligands or surfactants to create micelles that facilitate the reaction between organic substrates and aqueous reagents. nih.govcore.ac.uk For example, the use of sulfonated phosphine ligands can render the palladium catalyst water-soluble, allowing for easy separation and potential recycling of the catalyst from the organic product. unibo.it

Another key principle is atom economy, which is inherently high in cross-coupling reactions as most atoms from the reactants are incorporated into the final product. Minimizing waste also involves reducing the use of excess reagents and avoiding byproducts that require extensive purification. rsc.org The development of highly efficient catalysts that can operate at low loadings (e.g., <1 mol%) is also a significant step towards greener synthesis. google.com Furthermore, using energy-efficient methods like microwave-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic strategies for accessing 5-arylpyrimidine derivatives, including this compound. The two most prominent methods are the Suzuki-Miyaura and Stille couplings.

The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability, stability, and low toxicity of boronic acids. The reaction typically involves coupling a 5-halopyrimidine with (3-methoxyphenyl)boronic acid. A study on the synthesis of 5-aryl-N²,N⁴-dibutylpyrimidine-2,4-diamine derivatives utilized microwave-assisted Suzuki coupling between 5-bromo-N²,N⁴-dibutylpyrimidine-2,4-diamine and various arylboronic acids using [Pd(dppf)Cl₂] as the catalyst and Na₂CO₃ as the base in a dioxane/water mixture, achieving yields ranging from 10.5% to 84.6%. researchgate.net Such conditions are directly applicable to the synthesis of the target compound from 5-bromopyrimidine and (3-methoxyphenyl)boronic acid.

The Stille reaction provides an alternative route, using an organotin reagent like (3-methoxyphenyl)tributylstannane. While often highly efficient and tolerant of a wide range of functional groups, the toxicity and difficulty in removing organotin byproducts are significant drawbacks. harvard.edu In the synthesis of C-5 aryl pyrimidine derivatives, the Stille reaction has been successfully employed, highlighting its utility in this chemical space. asu-edu.ru Additives such as CuI can significantly accelerate the Stille reaction, sometimes by orders of magnitude. harvard.edu

The table below provides a comparative overview of reaction parameters for Suzuki and Stille couplings relevant to the synthesis of 5-aryl pyrimidines.

FeatureSuzuki-Miyaura CouplingStille Coupling
Aryl Source (3-Methoxyphenyl)boronic acid(3-Methoxyphenyl)tributylstannane
Coupling Partner 5-Halopyrimidine (Br, I, Cl)5-Halopyrimidine (Br, I, Cl, OTf)
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄, Pd₂(dba)₃
Typical Ligands PPh₃, dppf, Buchwald ligandsPPh₃, AsPh₃
Typical Base Na₂CO₃, K₂CO₃, K₃PO₄, CsFOften not required
Advantages Low toxicity of boron reagents, commercially available reagentsHigh functional group tolerance, mild reaction conditions
Disadvantages Base sensitivity of some substratesToxicity of tin reagents, difficult purification

Interactive Data Table:

This table compares key aspects of Suzuki-Miyaura and Stille cross-coupling reactions for the synthesis of 5-aryl pyrimidines.

Chemo- and Regioselectivity in the Functionalization of the this compound Scaffold

Once the this compound scaffold is synthesized, further functionalization may be desired. The chemo- and regioselectivity of subsequent reactions are governed by the electronic properties of the heterocyclic core and the attached phenyl ring.

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely, electrophilic aromatic substitution on the pyrimidine ring is generally difficult. If the pyrimidine ring already contains leaving groups (e.g., halogens), nucleophilic aromatic substitution (SₙAr) is a common pathway for introducing new functional groups. For instance, in dichloropyrimidines, substitution often occurs sequentially, with the C4 and C6 positions being more reactive than the C2 position. The presence of the 5-aryl group can electronically influence the reactivity of these positions.

The 3-methoxyphenyl group attached at the C5 position will direct further substitution on the phenyl ring. The methoxy (B1213986) group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Therefore, electrophiles are most likely to attack the positions ortho and para to the methoxy group (i.e., positions 2, 4, and 6 of the phenyl ring). The point of attachment to the pyrimidine ring (position 1 of the phenyl ring) will also influence the substitution pattern.

Controlling the selectivity between functionalizing the pyrimidine ring versus the phenyl ring is a key synthetic challenge. Reactions involving strong nucleophiles will likely target the electron-deficient pyrimidine core, especially if it bears suitable leaving groups. In contrast, electrophilic reactions will preferentially occur on the electron-rich methoxyphenyl ring. The choice of reagents and reaction conditions is therefore critical to achieving the desired regiochemical outcome. For example, direct lithiation followed by quenching with an electrophile could potentially be used to functionalize the pyrimidine ring, with the position of metalation being influenced by the directing effects of the nitrogen and methoxyphenyl substituents.

Scale-Up Considerations for this compound Synthesis

The successful scale-up of a synthetic process from the laboratory bench to an industrial plant is a complex undertaking that requires careful consideration of numerous factors beyond simple reaction yield. For this compound, which is typically synthesized via cross-coupling reactions, the primary challenges revolve around catalyst efficiency, process robustness, cost-effectiveness, and product purity. tandfonline.com

Key Challenges in Scaling Up Synthesis:

Reaction Conditions and Safety: The optimization of reaction parameters such as solvent, temperature, and base is crucial for a successful and safe scale-up. Solvents used in laboratory-scale synthesis, such as 1,4-dioxane, may be less suitable for industrial production due to safety concerns and difficulties in removal. mdpi.com High reaction temperatures can also lead to side reactions and impurity formation, complicating the purification process.

Product Purification: Chromatographic purification, a common technique in the laboratory, is often impractical and expensive for large-scale production. Therefore, developing a process that yields a product pure enough to be isolated by crystallization or simple extraction is a primary goal of process development. tandfonline.com This often requires meticulous control over reaction conditions to minimize the formation of by-products. nih.gov

Raw Material Costs: The cost of starting materials, such as 5-bromopyrimidine and 3-methoxyphenylboronic acid, can significantly impact the economic viability of the synthesis. tandfonline.com Sourcing and qualifying reliable suppliers for these materials is a key logistical consideration for commercial production.

Optimization Strategies for Commercial Production:

To address the challenges of scaling up the synthesis of this compound, process chemists employ a variety of optimization strategies. The primary goal is to develop a process that is not only high-yielding but also robust, reproducible, and economically viable.

One of the most critical aspects of optimization is the catalyst system. Research into the Suzuki-Miyaura coupling of related pyrimidine structures has shown that the choice of both the palladium source and the ligand is paramount. For instance, in the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, a study systematically evaluated different palladium catalysts and ligands to maximize yield and minimize side reactions like debromination. nih.govnih.gov The use of specialized ligands, such as those from the XPhos family, has been shown to improve catalyst stability and turnover number, allowing for lower catalyst loadings. nih.govnih.gov

The table below illustrates a typical optimization study for a Suzuki-Miyaura coupling reaction, highlighting the impact of different catalysts, ligands, and bases on the reaction outcome.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ (5) - Na₂CO₃ (2) Dioxane/H₂O 100 Moderate
2 PdCl₂(dppf) (2) - K₂CO₃ (3) Toluene 110 Good
3 XPhosPdG2 (1) XPhos (2) K₃PO₄ (2) 2-MeTHF 90 Excellent

This table is a generalized representation based on common optimization parameters for Suzuki-Miyaura reactions and does not represent specific experimental results for this compound.

Solvent selection is another critical parameter. While traditional solvents like dioxane and toluene are effective, there is a growing emphasis on "greener" and safer alternatives. diva-portal.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water can be viable options, depending on the specific substrates and catalyst system. diva-portal.org

Alternative Synthetic Routes and Emerging Technologies:

Emerging technologies are also being explored to improve the efficiency and scalability of pyrimidine synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for some pyrimidine syntheses. nih.gov Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters and can lead to higher throughput and improved safety, making it an attractive option for large-scale production. acs.org

Despite a comprehensive search for scientific literature, detailed experimental data focusing specifically on the advanced spectroscopic and analytical characterization of the chemical compound This compound is not available in the public domain.

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The specific data required to populate the detailed outline, including High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Crystallography for the exact compound "this compound," could not be located.

Therefore, it is not possible to generate the scientifically accurate and detailed article as per the provided instructions and outline at this time. Further experimental research and publication of the findings for "this compound" would be required to fulfill this request.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 3 Methoxyphenyl Pyrimidine

Chromatographic Methods for Purity Assessment and Separation of 5-(3-Methoxyphenyl)pyrimidine Isomers

Chromatographic techniques are indispensable tools in modern pharmaceutical and chemical analysis for the determination of compound purity and the separation of closely related structures such as isomers. For a compound like this compound, which possesses potential structural isomers (positional isomers, for instance) and may contain impurities from its synthesis, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for ensuring its quality and characterization.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of pyrimidine (B1678525) derivatives due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds. rjptonline.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. The purity of pyrimidine-containing active pharmaceutical ingredients (APIs) and the separation of their related substances are routinely established using this method. chemmethod.comnih.gov

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or isomers. These parameters include:

Column: The choice of stationary phase is critical. C18 columns are frequently used for the analysis of pyrimidine derivatives. rjptonline.orguran.uanuph.edu.ua

Mobile Phase: A mixture of an aqueous component (often a buffer like phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. chemmethod.comuran.uanuph.edu.ua Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve complex mixtures of impurities. rjptonline.orgnuph.edu.ua

Flow Rate: This affects the analysis time and resolution. A typical flow rate is around 1.0 mL/min. uran.uanuph.edu.ua

Detection: UV detection is common, with the wavelength set to the maximum absorbance of the analyte to ensure high sensitivity. uran.uanuph.edu.ua For this compound and its analogs, a photodiode array (PDA) detector is particularly useful as it can assess peak purity by comparing UV spectra across a single chromatographic peak. chromatographyonline.com

Table 1: Examples of HPLC Conditions for Analysis of Pyrimidine Derivatives

Compound TypeColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Pyrazolo[3,4-d]pyrimidine derivativeACE C18 (250 x 4.6 mm, 5 µm)A: 0.1% Trifluoroacetic acid; B: Acetonitrile (Gradient)1.0UV at 270 nm uran.ua
Pyrazolo[3,4-d]pyrimidine derivativeACE C18 (250 x 4.6 mm, 5 µm)A: Phosphate buffer (pH 7.0); B: Methanol (Gradient)1.0UV at 240 nm rjptonline.orgnuph.edu.ua
(E)-3-(2,4,6-trimethoxyphenyl)-1-phenylpro-2-ene-1-onePhenomenex C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Methanol (40:60 v/v)0.7UV at 370 nm chemmethod.com
Furo[2,3-d]pyrimidine E/Z isomersNot specifiedNot specifiedNot specifiedNot specified nih.gov

Gas Chromatography (GC) is another powerful separation technique that can be used for purity assessment. libretexts.org Its application to pyrimidine derivatives is generally reserved for compounds that are volatile and thermally stable. researchgate.net For many substituted pyrimidines, derivatization is required to increase their volatility and improve chromatographic behavior. researchgate.net Reagents like ethyl chloroformate or silylating agents can be used to derivatize the polar functional groups on the pyrimidine ring or its substituents. researchgate.net

The separation in GC is achieved using a capillary column with a specific stationary phase, such as a nonpolar HP-5 (5% phenyl-methylpolysiloxane) column. researchgate.netmdpi.com The components are separated based on their boiling points and interaction with the stationary phase.

Table 2: Example of GC Conditions for Analysis of Pyrimidines

Compound TypeColumnDerivatizing AgentKey GC ParametersReference
Purines and PyrimidinesHP-5 (30 m × 0.32 mm id)Ethyl ChloroformateTemperature program from 60°C to 270°C researchgate.netmdpi.com

The separation of isomers is a significant challenge that can be addressed effectively by chromatography. For this compound, potential isomers could include positional isomers (e.g., 5-(2-Methoxyphenyl)pyrimidine or 5-(4-Methoxyphenyl)pyrimidine) or geometric isomers if unsaturation is present in a side chain. HPLC is a proven method for separating geometric E- and Z-isomers of pyrimidine derivatives. nih.gov Furthermore, the development of chiral stationary phases (CSPs) for HPLC has enabled the separation of enantiomers of chiral pyrimidine compounds, which is critical when one enantiomer possesses the desired biological activity and the other is inactive or toxic. google.comresearchgate.net Chiral preparative HPLC can be used to isolate these enantiomers on a larger scale. google.com

Computational and Theoretical Studies of 5 3 Methoxyphenyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis of 5-(3-Methoxyphenyl)pyrimidine

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its physical and chemical properties. These methods have been widely applied to pyrimidine-based compounds to explore their electronic structure. researchgate.netjchemrev.comiapchem.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed for pyrimidine (B1678525) derivatives to calculate optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and other quantum chemical descriptors. bohrium.combohrium.comrsc.org Studies on analogous structures often utilize the B3LYP functional combined with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netrsc.org

These calculations provide critical data on the molecule's stability, reactivity, and spectroscopic properties. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a particularly important parameter, as it correlates with the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo chemical reactions. nih.gov

Table 1: Key Quantum Chemical Parameters Calculated via DFT for Pyrimidine Derivatives.
ParameterDescriptionSignificance
Optimized GeometryThe lowest energy arrangement of atoms, providing bond lengths and angles.Forms the basis for all other computational property predictions. rsc.org
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; related to the ability to donate an electron.Indicates regions susceptible to electrophilic attack. iapchem.org
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.Indicates regions susceptible to nucleophilic attack. iapchem.org
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).Correlates with chemical reactivity, kinetic stability, and optical properties. nih.gov
Dipole Moment (μ)A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions. researchgate.net
Chemical Hardness (η) & Softness (S)Measures of resistance to change in electron configuration.Global reactivity descriptors that help characterize stability. iapchem.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions like hydrogen bonding. researchgate.netuni-muenchen.de The MEP is typically calculated using DFT and mapped onto a constant electron density surface. researchgate.net

The map uses a color spectrum to indicate different potential values. Generally, regions of negative potential, which are susceptible to electrophilic attack, are colored red or yellow. ukm.my Conversely, regions of positive potential, which are favorable for nucleophilic attack, are colored blue. researchgate.net Green areas represent regions of neutral or near-zero potential. ukm.my

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) localized around the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group, owing to the lone pairs of electrons on these heteroatoms. researchgate.netukm.my These sites represent the most likely points for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Conformational Analysis and Energy Landscapes of this compound

Computational studies on structurally related bi-aryl pyrimidines have shown that there can be significant energy barriers to free rotation, leading to conformationally restricted states. acs.orgnih.gov These barriers arise from steric hindrance between the two rings. By performing systematic conformational searches, where the dihedral angle of the connecting bond is varied incrementally, researchers can generate a potential energy landscape. nih.govnih.gov This landscape identifies the low-energy, stable conformers that are most likely to exist under physiological conditions.

For instance, a study on a fused bicyclic pyrimidine derivative demonstrated a dramatic reduction in the number of accessible conformations compared to a more flexible analog, highlighting how structural constraints can lock a molecule into a specific bioactive conformation. nih.gov X-ray crystallography of a related thiazolopyrimidine derivative revealed a specific solid-state conformation where the 3-methoxyphenyl (B12655295) substituent adopted an axial position relative to the pyrimidine ring, which was found in a flattened half-chair conformation. researchgate.net Such data provide valuable starting points for computational modeling and understanding receptor binding.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information on the dynamic behavior, stability, and conformational changes of a ligand when it interacts with a biological target, such as a protein or nucleic acid. nih.govacs.org

A significant in silico study investigated a derivative, 2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol (AP-3-OMe-Ph), to examine its interaction with the human angiotensin-converting enzyme-2 (hACE2) and spike glycoprotein (B1211001) complex (hACE2-S), a critical target for inhibiting SARS-CoV-2 entry. nih.gov An MD simulation was performed for 100 nanoseconds to assess the stability of the ligand-protein complex. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein backbone indicated that the complex with AP-3-OMe-Ph remained stable throughout the simulation. nih.gov Furthermore, the study monitored hydrogen bond interactions, finding that the ligand maintained stable H-bonds with key residues at the protein interface, which is crucial for strong binding affinity. nih.gov

Table 2: Summary of a Molecular Dynamics Simulation Study on a this compound Derivative. nih.gov
Simulation ParameterFinding for the AP-3-OMe-Ph Derivative
Biological TargethACE2-S protein complex (PDB ID: 6VW1)
Simulation Duration100 nanoseconds (ns)
Stability MetricRoot-Mean-Square Deviation (RMSD) of the protein backbone remained stable.
Interaction AnalysisTwo stable hydrogen bonds were observed to persist for the majority of the simulation period.
Energy AnalysisFree Energy Landscape (FEL) analysis was used to examine minimum energy conformational ensembles.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and guide the design of more effective compounds. nih.govnih.gov

For pyrimidine derivatives, QSAR studies have been successfully applied to model a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral effects. nih.govsci-hub.se The general workflow involves:

Assembling a dataset of pyrimidine derivatives with measured biological activities. nih.gov

Calculating a wide range of molecular descriptors for each compound. These can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and topological descriptors. researchgate.net

Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates a subset of these descriptors with the observed activity. researchgate.net

Validating the model to ensure it has predictive power. nih.gov

A QSAR study on a series of thiouracil derivatives for CNS depressant activity, for example, identified descriptors like van der Waals surface area and dipole moment components as being critical for activity. researchgate.net Another model for SARS-CoV inhibitors found that specific electronic and topological descriptors were key to predicting inhibitory concentration (IC₅₀) values. nih.gov Such models provide a rational basis for modifying the this compound scaffold to enhance a desired biological effect.

In Silico Prediction of Potential Biological Targets for this compound

In silico target prediction, most commonly performed using molecular docking, is a powerful strategy to identify potential biological macromolecules that a small molecule like this compound might bind to and modulate. nih.govresearchgate.net Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor's active site and estimate the strength of the interaction, typically as a binding score or energy. ajol.info

This approach was used to identify the hACE2-S protein complex as a potential target for a derivative of this compound. nih.govnih.gov The study systematically applied computational techniques to screen a library of diaryl pyrimidine analogues and found that 2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol appeared to bind effectively at the protein-protein interface, suggesting it could disrupt the viral entry process. nih.govnih.gov

Beyond this specific example, the broader pyrimidine scaffold has been computationally screened against numerous other targets. Docking studies have explored the potential of pyrimidine derivatives as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) for anti-inflammatory applications, cyclin-dependent kinases (CDKs) for anticancer activity, and various EGFR mutants. nih.govresearchgate.netmdpi.com These in silico predictions serve as valuable hypotheses that can be tested experimentally to discover new therapeutic applications for this compound and its analogs.

Reactivity and Mechanism Predictions for this compound via Computational Chemistry

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful predictive tool in modern chemical research. These theoretical studies offer profound insights into the electronic structure of molecules, enabling the prediction of chemical reactivity and the elucidation of potential reaction mechanisms. For this compound, computational approaches can map out its chemical behavior, guiding synthetic strategies and explaining observed reactivity patterns. Key aspects of these investigations include the analysis of frontier molecular orbitals, global and local reactivity descriptors, and the modeling of reaction pathways.

Detailed research findings from computational studies provide a framework for understanding the reactivity of pyrimidine derivatives. By calculating various electronic parameters, scientists can predict how a molecule like this compound will behave in a chemical reaction, identifying which parts of the molecule are most likely to interact with other reagents.

Frontier Molecular Orbitals and Global Reactivity Descriptors

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wjarr.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of kinetic stability; a smaller gap suggests higher chemical reactivity. wjarr.com

DFT calculations are employed to determine these energies and derive a set of global reactivity descriptors that quantify a molecule's stability and reactivity. wjarr.com Studies on related pyrimidine derivatives show they tend to have high HOMO energy values and low LUMO energy values, indicating they can be effective electron donors and acceptors. wjarr.com Their characteristically low energy gaps signify lower kinetic stability and greater chemical reactivity compared to other compounds. wjarr.com

Other important descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with low hardness are considered "soft" and more reactive. wjarr.com

Chemical Softness (σ): The reciprocal of hardness, directly correlating with reactivity. wjarr.com

Electronegativity (χ): The power of a species to attract electrons.

Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, classifying it as a strong or marginal electrophile. Pyrimidine derivatives often exhibit high electrophilicity index values, indicating they are good electrophiles. wjarr.com

The table below, based on data from related pyrimidine derivatives, illustrates typical global reactivity parameters calculated using DFT at the B3LYP/6-311++G(d,p) level. wjarr.com

ParameterDescriptionSignificance for Reactivity
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital.Higher energy indicates a better electron donor. wjarr.com
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first vacant orbital.Lower energy indicates a better electron acceptor. wjarr.com
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap implies lower kinetic stability and higher chemical reactivity. wjarr.com
η (Chemical Hardness)Measure of resistance to deformation of the electron cloud.Lower values indicate a less stable, more reactive molecule. wjarr.com
σ (Chemical Softness)Reciprocal of chemical hardness (σ = 1/η).Higher values indicate a more reactive molecule. wjarr.com
ω (Global Electrophilicity Index)Measures the stabilization in energy when the system acquires additional electronic charge.Higher values indicate a stronger electrophile. wjarr.com

Local Reactivity and Site Selectivity

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack. researchgate.net In pyrimidine derivatives, these are often found around electronegative nitrogen and oxygen atoms. researchgate.netbohrium.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.net

Fukui functions can also be calculated to provide a quantitative measure of the reactivity at each atomic site, further refining predictions for electrophilic, nucleophilic, and radical attacks. wjarr.com

MEP Map Region (Color)Electrostatic PotentialInterpretationPredicted Reactivity
RedNegativeElectron-rich areaSusceptible to electrophilic attack. researchgate.net
Yellow/GreenNeutral/Near-ZeroIntermediate potentialLess reactive site.
BluePositiveElectron-poor areaSusceptible to nucleophilic attack. researchgate.net

Prediction of Reaction Mechanisms

Computational chemistry is instrumental in mapping the entire energy profile of a chemical reaction. By calculating the energies of reactants, products, intermediates (IN), and transition states (TS), a reaction pathway can be charted. clockss.org The transition state with the highest energy typically represents the rate-determining step of the reaction mechanism. clockss.org

For heterocyclic systems like pyrimidines, computational studies can investigate complex reaction mechanisms, such as rearrangements. The Dimroth rearrangement, a known process for some pyrimidine-based ring systems, involves ring-opening and closing steps that can be modeled to understand substituent effects and reaction conditions. jchemrev.comucl.ac.uk Theoretical calculations can support or refute proposed mechanisms by comparing calculated energy barriers with experimental observations, providing a detailed, step-by-step understanding of how a transformation occurs. clockss.org

Biological Activities and Mechanistic Investigations of 5 3 Methoxyphenyl Pyrimidine

In Vitro Biological Screening of 5-(3-Methoxyphenyl)pyrimidine

In vitro screening of compounds containing the this compound moiety has revealed a range of biological activities, from enzyme inhibition to modulation of cellular proliferation and antimicrobial effects. These studies are crucial for identifying the therapeutic potential of this chemical class.

Enzyme Inhibition Assays (e.g., Kinases, Proteases)

Derivatives of pyrimidine (B1678525), including those with methoxyphenyl substitutions, have been investigated as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular signaling.

One prominent derivative, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been shown to modulate kinase activity within the Wnt signaling pathway. nih.gov Specifically, AMBMP enhances the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at the Ser9 residue in lipopolysaccharide (LPS)-stimulated human monocytes. nih.gov This phosphorylation leads to the inactivation of GSK3β. nih.gov Constitutively active GSK3β is known to be critical for inducing a robust inflammatory response following Toll-like receptor (TLR) engagement. nih.gov

Furthermore, the broader class of pyrimidine compounds has been explored for kinase inhibition. For instance, certain 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine compounds have been identified as potent inhibitors of Janus kinase 1 (JAK1). nih.gov The development of selective JAK1 inhibitors is desirable as the inhibition of JAK2 is associated with adverse effects like anemia and neutropenia. nih.gov Other research has focused on pyrimidine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Studies on related hydantoin (B18101) acetanilide (B955) derivatives revealed potent inhibitory activity against wild-type EGFR as well as its mutations, such as EGFRL858R and EGFRT790M. semanticscholar.org

Table 1: Enzyme Inhibition by Pyrimidine Derivatives

Compound Class/Derivative Target Enzyme Effect Cell Line/System
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) GSK3β Enhanced phosphorylative inactivation at Ser9 nih.gov LPS-stimulated primary human monocytes
Hydantoin Acetanilide Derivatives EGFRWT Inhibition (IC50 values in the nanomolar range) semanticscholar.org Enzyme Assay
Hydantoin Acetanilide Derivatives EGFRL858R Inhibition (IC50 = 0.05 µM for compound 5a) semanticscholar.org Enzyme Assay
Hydantoin Acetanilide Derivatives EGFRT790M Inhibition (IC50 = 0.09 µM for compound 5a) semanticscholar.org Enzyme Assay

Receptor Binding Studies

While direct receptor binding assays for this compound are not extensively detailed, derivatives of this compound are known to functionally interact with and modulate receptor-mediated signaling pathways, most notably the Wnt pathway. The Wnt signaling cascade is initiated by the binding of Wnt proteins to Frizzled (FZD) family receptors. nih.govrsc.org

The derivative AMBMP is characterized as a potent and selective activator of the canonical Wnt/β-catenin signaling pathway. nih.govsigmaaldrich.comsigmaaldrich.com It has been shown to mimic the effects of Wnt proteins by inducing β-catenin and T-cell factor (TCF)-dependent transcriptional activity, with an EC50 of 700 nM in HEK-293T cells. sigmaaldrich.comsigmaaldrich.com This activity suggests a functional interaction with components of the Wnt receptor complex or downstream effectors that simulate receptor activation. The mechanism does not involve direct inhibition of GSK3β, indicating its action is at a different point in the pathway, potentially influencing the protein complex associated with the FZD receptor. sigmaaldrich.comsigmaaldrich.com

Cell-Based Assays (e.g., Antiproliferative Activity, Apoptosis Induction)

The antiproliferative and pro-apoptotic potential of pyrimidine derivatives, including those bearing a methoxyphenyl group, has been evaluated in various cancer cell lines. These assays measure the ability of a compound to inhibit cell growth and induce programmed cell death.

Studies on thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated antiproliferative activity against breast cancer cell lines. mdpi.com For example, certain 5-arylthieno[2,3-d]pyrimidines showed cytotoxicity against the MCF-7 breast cancer cell line with IC50 values in the nanomolar range (9.1 nM and 28.0 nM for two derivatives). mdpi.com Similarly, synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment, structurally related to the 3-methoxyphenyl (B12655295) group, were found to induce apoptosis in lymphoid immature neoplasm cell lines. nih.gov One promising compound from this series decreased the viability of neoplastic cells in a concentration- and time-dependent manner and was suggested to induce apoptosis through a mitochondrial-involved pathway in Jurkat cells. nih.gov

Another study investigating a ciprofloxacin (B1669076) chalcone (B49325) hybrid with a 3,4,5-trimethoxy phenyl group reported significant antiproliferative and apoptosis-inducing activities in both HepG2 (hepatocellular carcinoma) and MCF-7 cell lines. nih.gov This compound caused a reduction in cell viability, cell cycle arrest at the G2/M phase, and pre-G1 apoptosis. nih.gov

Table 2: Antiproliferative Activity of Methoxyphenyl-Containing Pyrimidine Analogs

Compound Class/Derivative Cell Line Activity Type IC50 / Effect
5-Arylthieno[2,3-d]pyrimidines MCF-7 (Breast Cancer) Antiproliferative 9.1 nM and 28.0 nM mdpi.com
3,4,5-trimethoxyphenyl analogues Jurkat (T-cell leukemia) Cytotoxicity, Apoptosis Induction Concentration- and time-dependent decrease in viability nih.gov
Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid HepG2 (Liver Cancer) Antiproliferative, Apoptosis Induction Concentration-dependent reduction in viability nih.gov
Ciprofloxacin 3,4,5-trimethoxy chalcone hybrid MCF-7 (Breast Cancer) Antiproliferative, Apoptosis Induction Concentration-dependent reduction in viability nih.gov
Hydantoin Acetanilide Derivative (5a) H1975 (Lung Cancer) Antiproliferative 1.94 µM semanticscholar.org

Antimicrobial or Antiviral Activity Assessments

The pyrimidine nucleus is a constituent of many compounds screened for antimicrobial and antiviral properties. Several studies have synthesized and evaluated novel pyrimidine derivatives for these activities.

In the realm of antiviral research, a series of pyrimidine thioglycoside analogues were synthesized and tested for their activity against the H5N1 influenza virus. nih.gov The results indicated that several of these compounds demonstrated dose-dependent inhibition of the virus. nih.gov The antiviral effect of acyclic nucleotide analogues of pyrimidine and purine (B94841) bases has also been established, with specific derivatives showing potent activity against DNA viruses like herpes simplex. google.com

Regarding antimicrobial activity, various new pyrimidine derivatives have been synthesized and tested against a panel of bacteria and fungi. niscpr.res.injournalijar.comnih.gov For instance, certain 2-oxopyrimidine derivatives were evaluated for antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as against fungal species like Candida albicans and Aspergillus flavus. niscpr.res.innih.gov In one study, specific pyrimidine derivatives exhibited excellent antimicrobial activities when compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the molecular mechanisms through which a compound exerts its biological effects is fundamental to drug development. For derivatives of this compound, research has focused on identifying and validating the specific cellular targets and pathways they modulate.

Target Identification and Validation Studies

The most clearly elucidated mechanism for a derivative of this compound involves the compound AMBMP and its role as a modulator of the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for embryogenesis, cell proliferation, and inflammation. nih.gov

Target validation studies have shown that AMBMP acts as a canonical Wnt/β-catenin pathway activator. nih.gov In TLR-engaged primary human monocytes, AMBMP suppresses the production of pro-inflammatory cytokines (TNF, IL-6, IL-12 p40). nih.gov This anti-inflammatory effect is achieved through a distinct molecular mechanism:

GSK3β Inactivation: AMBMP enhances the phosphorylation and subsequent inactivation of GSK3β. nih.gov

β-catenin Accumulation: The inactivation of GSK3β prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm. nih.gov

NF-κB Inhibition: AMBMP abrogates the LPS-induced phosphorylation and activation of the NF-κB p65 subunit. nih.gov The accumulation of β-catenin is known to suppress inflammation in part through physical interactions with NF-κB, similar to the inhibitor IκB. nih.gov

The role of the Wnt pathway in mediating these effects was confirmed using pharmaceutical inhibitors (IWP-2 and PNU-74654) and Wnt3a gene silencing, both of which reversed the AMBMP-mediated suppression of cytokine production. nih.gov These findings identify the canonical Wnt/β-catenin signaling axis as the primary target of AMBMP, validating its mechanism as a potent anti-inflammatory mediator in innate immune cells. nih.gov

Downstream Signaling Pathway Analysis

The primary mechanism of action identified for derivatives of this compound, such as AMBMP, is the activation of the canonical Wnt/β-catenin pathway. nih.gov This pathway is crucial for embryogenesis, cell proliferation, and tissue regeneration. nih.gov The activation by AMBMP occurs independently of direct Glycogen Synthase Kinase 3β (GSK-3β) inhibition. sigmaaldrich.com

In studies involving human monocytes, AMBMP's engagement with the Wnt pathway has been shown to have significant anti-inflammatory effects, particularly in the context of Toll-like receptor (TLR) engagement. nih.gov When TLR2, -4, or -5 are stimulated (e.g., by lipopolysaccharide, LPS), AMBMP suppresses the production of pro-inflammatory cytokines. nih.gov This suppression is achieved through a specific downstream signaling cascade: nih.gov

Inactivation of GSK3β: Treatment with the compound leads to the phosphorylative inactivation of GSK3β at the Ser9 residue. nih.gov

Accumulation of β-catenin: The inactivation of GSK3β prevents it from marking β-catenin for degradation. This results in the accumulation of β-catenin within the cell. nih.gov

Abrogation of NF-κB Activation: The accumulated β-catenin is thought to interfere with the activation of the transcription factor NF-κB. Specifically, AMBMP abrogates the phosphorylation of the NF-κB p65 subunit at Ser536. nih.gov

This cascade demonstrates that the compound leverages the Wnt pathway to exert an anti-inflammatory effect by inhibiting NF-κB, a key regulator of inflammatory responses. nih.gov The critical role of the Wnt pathway in this process was confirmed in studies where the anti-inflammatory effects of AMBMP were reversed by known Wnt/β-catenin pathway inhibitors, such as IWP-2 (which targets Wnt-dependent phosphorylation) and PNU-74654 (which prevents β-catenin-transcription factor interactions). nih.govnih.gov

Investigation of Protein-Ligand Interactions with this compound

The precise protein binding target of this compound derivatives like AMBMP has not been definitively elucidated in the available literature. However, mechanistic studies provide strong evidence that the interaction occurs downstream of the Wnt receptor complex but upstream of β-catenin stabilization. It is known that AMBMP does not directly inhibit GSK-3β. sigmaaldrich.com

Molecular docking and computational studies are standard techniques used to predict the binding interactions between a ligand and a protein's active site. semanticscholar.org For pyrimidine derivatives in other contexts, these studies have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for their biological activity. nih.gov For instance, in studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives binding to bovine serum albumin, compounds featuring a methoxy-substituted phenyl ring, similar to the moiety in this compound, exhibited strong binding affinity, primarily through hydrophobic and hydrogen bonding interactions. nih.gov

While specific docking studies for AMBMP with Wnt pathway components are not widely published, the known mechanism suggests a potential interaction with a component of the β-catenin destruction complex, which includes Axin and Adenomatous Polyposis Coli (APC), or another regulatory protein that influences this complex's stability. The ability of inhibitors like IWP-2 and PNU-74654 to reverse AMBMP's effects points to the compound acting at or near the level of the destruction complex to prevent β-catenin degradation. nih.gov Further computational and structural biology studies are required to identify the specific binding partner and characterize the precise molecular interactions.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and properties of lead compounds. While comprehensive SAR studies specifically detailing the systematic modification of this compound as a Wnt activator are not extensively detailed in public literature, general principles can be drawn from research on other pyrimidine derivatives. nih.gov

The pyrimidine ring is a common scaffold in medicinal chemistry and serves as a versatile core for modification. nih.gov In SAR studies of other pyrimidine-based compounds, such as FGFR3 inhibitors, modifications to the substituents at the 4- and 5-positions of the pyrimidine ring have been shown to significantly impact systemic exposure and biological activity. nih.gov For example, reducing the molecular size of the substituent at the 4-position and altering the linker at the 5-position led to improved pharmacokinetic properties. nih.gov In another study on pyrimidine derivatives as bone anabolic agents, the presence of a free amino group at the 2-position of the pyrimidine ring was identified as a critical determinant of potent activity. nih.gov This highlights that substitutions on the pyrimidine core are crucial for modulating both the potency and the drug-like properties of the resulting analogues.

The methoxyphenyl group is a key feature of the this compound scaffold. The position and number of methoxy (B1213986) groups on the phenyl ring can greatly influence a molecule's interaction with its biological target. nih.gov In the development of FGFR3 inhibitors, the introduction of two fluorine atoms onto a dimethoxyphenyl ring was found to enhance inhibitory activity, suggesting that electronic modifications to this ring are critical. nih.gov Molecular dynamics simulations indicated that these fluorine atoms could form a hydrogen bond with the target protein. nih.gov Similarly, SAR studies on pyrazole (B372694) and pyrimidine derivatives as kinase inhibitors have systematically explored substitutions on a 4-methoxyphenyl (B3050149) ring to optimize activity. nih.gov These studies collectively indicate that modifications to the methoxyphenyl moiety, such as adding electron-withdrawing or electron-donating groups or altering the position of the methoxy group, are a viable strategy for fine-tuning the biological activity of this compound derivatives.

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. preprints.org These models are valuable tools in drug design for virtual screening and guiding the synthesis of new, more potent compounds. For the Wnt signaling pathway, pharmacophore modeling has been successfully applied to develop inhibitors. nih.gov A study on IWR (Inhibitor of Wnt Response) compounds led to the development of a 5-point pharmacophore model that was used to generate a predictive 3D-QSAR (Quantitative Structure-Activity Relationship) model. nih.gov This model demonstrated excellent correlation between the structural features of the compounds and their biological activity, proving useful for identifying potential new inhibitors. nih.gov

While a specific pharmacophore model for pyrimidine-based activators of the Wnt pathway has not been described, the development of such a model would be a logical step in drug discovery. It would likely involve identifying the key features of AMBMP and related active analogues, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and mapping their spatial arrangement. This model could then be used to screen compound libraries to identify novel molecules with the potential to activate the Wnt pathway for therapeutic benefit.

In Vivo Pre-clinical Efficacy Studies in Relevant Animal Models

The therapeutic potential of activating the Wnt pathway with this compound analogues has been tested in preclinical animal models for conditions involving significant cellular stress and injury, such as hemorrhagic shock. nih.govnih.gov

In a study using a rat model of hemorrhagic shock, treatment with the Wnt agonist AMBMP demonstrated significant protective effects across multiple organs. nih.gov Hemorrhagic shock was induced by controlled bleeding to maintain a mean arterial pressure of 30 mm Hg for 90 minutes, followed by resuscitation. The administration of the Wnt agonist during resuscitation led to a marked attenuation of organ injury, inflammation, and apoptosis. nih.gov Key findings from this study are summarized in the table below.

BiomarkerEffect of Hemorrhagic ShockEffect of Wnt Agonist TreatmentPercentage Change with Treatment
Aspartate Aminotransferase (AST)IncreasedSignificantly Reduced~40% Reduction
LactateIncreasedSignificantly Reduced~36% Reduction
Lactate Dehydrogenase (LDH)IncreasedSignificantly Reduced~77% Reduction
Blood Urea (B33335) Nitrogen (BUN)IncreasedReduced~34% Reduction
CreatinineIncreasedReduced~56% Reduction
Lung Myeloperoxidase (MPO)IncreasedReduced~55% Reduction
Lung Interleukin-6 (IL-6) mRNAIncreasedReduced~68% Reduction
Cleaved Caspase 3 (Apoptosis marker)IncreasedDecreased~46% Reduction
β-catenin Protein LevelsReducedPreserved-

These results indicate that the administration of a this compound-based Wnt agonist can protect against systemic injury, inflammation, and apoptosis in a preclinical model of hemorrhagic shock. nih.gov The protective effects were correlated with the preservation of β-catenin levels, reinforcing the proposed mechanism of action. nih.gov These findings underscore the potential of this class of compounds for treating conditions involving ischemic injury. nih.gov

Disease Model Selection and Rationale

Preclinical research has utilized various disease models to investigate the therapeutic potential of pyrimidine derivatives, a class of compounds to which this compound belongs. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the rationale for model selection for similar compounds often revolves around their potential as anticancer and antimicrobial agents.

For instance, in the evaluation of novel pyrimidine derivatives, human cancer cell lines are frequently employed to assess cytotoxic activity. A common panel includes cell lines representing different cancer types, such as MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (liver hepatocellular carcinoma). The selection of these models is based on the high prevalence of these cancers and the established methodologies for in vitro screening. The rationale is to identify compounds that exhibit potent and selective activity against cancer cells while showing minimal toxicity to normal cells.

In the context of antimicrobial activity, a standard panel of bacterial and fungal strains is typically used. This includes Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains like Candida albicans and Aspergillus niger. These organisms are chosen as they are common human pathogens responsible for a wide range of infections. The objective is to determine the compound's spectrum of activity and its minimum inhibitory concentration (MIC).

Efficacy Endpoints and Biomarker Analysis

The primary efficacy endpoint in preclinical anticancer studies of pyrimidine derivatives is the inhibition of cancer cell proliferation. This is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth. Lower IC50 values are indicative of higher potency. For example, in a study of novel pyrimidine compounds, doxorubicin (B1662922) is often used as a positive control to benchmark the activity of the test compounds.

Biomarker analysis in these studies often involves assessing the compound's effect on key cellular processes implicated in cancer progression. This can include the evaluation of apoptosis induction through assays that measure the activity of caspases (e.g., caspase-3, -8, -9) or changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2). Furthermore, cell cycle analysis is a common biomarker assessment to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M).

For antimicrobial investigations, the primary efficacy endpoint is the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This is determined through standardized microdilution or agar (B569324) dilution methods.

Investigation of this compound Pharmacodynamics in Pre-clinical Models

While specific pharmacodynamic studies on this compound are not available in the provided search results, the investigation of related pyrimidine derivatives in preclinical models often focuses on elucidating their mechanism of action. For compounds identified with anticancer activity, a key area of investigation is their interaction with specific molecular targets.

For instance, many pyrimidine derivatives are designed as kinase inhibitors. Therefore, pharmacodynamic studies might involve assessing the inhibitory activity of the compound against a panel of kinases known to be dysregulated in cancer, such as epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor 2 (VEGFR-2). The rationale is to identify the specific signaling pathways that are modulated by the compound, leading to its anticancer effects. For example, a potent VEGFR-2 inhibitor would be expected to suppress angiogenesis, a critical process for tumor growth and metastasis.

In the context of antimicrobial activity, pharmacodynamic studies aim to understand how the compound kills or inhibits the growth of microorganisms. This could involve investigating its effect on cell wall synthesis, protein synthesis, or DNA replication. For example, if a compound is found to inhibit bacterial DNA gyrase, this would be a key pharmacodynamic finding explaining its antibacterial effect.

Pre Clinical Pharmacokinetics Adme of 5 3 Methoxyphenyl Pyrimidine

In Vitro Absorption Studies (e.g., Caco-2 Permeability, PAMPA)

In vitro absorption models are essential tools in early drug discovery to predict the oral permeability of a compound. The Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are two commonly employed methods. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier and allowing for the assessment of both passive and active transport mechanisms. PAMPA, on the other hand, provides a high-throughput method to evaluate passive diffusion across an artificial lipid membrane.

Despite a thorough review of scientific literature, no specific experimental data from Caco-2 permeability or PAMPA studies for 5-(3-Methoxyphenyl)pyrimidine are publicly available. Therefore, its in vitro absorption characteristics have not been documented in the accessible scientific domain.

Table 1: In Vitro Permeability Data for this compound

Assay Parameter Value Reference
Caco-2 Permeability Apparent Permeability (Papp) Data not available N/A
PAMPA Effective Permeability (Pe) Data not available N/A

Plasma Protein Binding Characteristics of this compound

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein (B1211001), significantly influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. The determination of plasma protein binding is a key parameter in preclinical development.

Specific data regarding the plasma protein binding characteristics of this compound are not available in the published scientific literature. Consequently, the percentage of this compound that binds to plasma proteins in preclinical species remains undetermined.

Table 2: Plasma Protein Binding of this compound

Species Unbound Fraction (%) Bound Fraction (%) Reference
Human Data not available Data not available N/A
Mouse Data not available Data not available N/A
Rat Data not available Data not available N/A

Metabolic Stability and Metabolite Identification Studies in Liver Microsomes or Hepatocytes

In vitro metabolism studies using liver microsomes or hepatocytes are fundamental for assessing the metabolic stability of a new chemical entity and identifying its potential metabolites. Liver microsomes contain a high concentration of phase I enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs. Hepatocytes, being whole liver cells, contain both phase I and phase II metabolizing enzymes, offering a more comprehensive picture of hepatic metabolism.

There is no publicly available information on the metabolic stability of this compound in liver microsomes or hepatocytes from any species. Similarly, studies identifying the metabolites of this compound have not been reported. While compounds containing a methoxyphenyl moiety can sometimes undergo O-demethylation, specific metabolic pathways for this compound have not been elucidated.

Table 3: Metabolic Stability of this compound

Test System Species Intrinsic Clearance (CLint) Half-life (t½) Reference
Liver Microsomes Human Data not available Data not available N/A
Liver Microsomes Mouse Data not available Data not available N/A
Liver Microsomes Rat Data not available Data not available N/A
Hepatocytes Human Data not available Data not available N/A

Table 4: Metabolite Identification of this compound in Hepatocytes

Metabolite ID Proposed Structure Metabolic Pathway Reference
N/A Data not available Data not available N/A

Excretion Pathways of this compound in Pre-clinical Models

Understanding the routes of elimination of a drug and its metabolites from the body is a critical component of its pharmacokinetic profile. Excretion studies in preclinical models aim to determine the primary pathways of elimination, which are typically renal (urine) and/or fecal (bile).

No preclinical studies detailing the excretion pathways of this compound have been published. Therefore, information regarding the proportion of the compound and its potential metabolites eliminated through renal or fecal routes is not available.

Table 5: Excretion of this compound in Preclinical Models

Species Route of Excretion Percentage of Dose Excreted Reference
Rat Renal Data not available N/A
Fecal Data not available N/A
Mouse Renal Data not available N/A
Fecal Data not available N/A

Drug-Drug Interaction Potential of this compound (e.g., CYP Inhibition/Induction)

The potential for a new drug candidate to cause drug-drug interactions (DDIs) is a significant safety consideration. Many DDIs arise from the inhibition or induction of cytochrome P450 (CYP) enzymes. In vitro assays are used to assess a compound's potential to inhibit or induce major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

There is no available data from in vitro studies to characterize the potential of this compound to either inhibit or induce key CYP enzymes. As a result, its propensity for causing metabolism-based drug-drug interactions is unknown.

Table 6: In Vitro CYP450 Inhibition Profile of this compound

CYP Isoform IC50 (µM) Reference
CYP1A2 Data not available N/A
CYP2C9 Data not available N/A
CYP2C19 Data not available N/A
CYP2D6 Data not available N/A
CYP3A4 Data not available N/A

Table 7: In Vitro CYP450 Induction Potential of this compound

CYP Isoform EC50 (µM) Max Induction (-fold) Reference
CYP1A2 Data not available Data not available N/A
CYP2B6 Data not available Data not available N/A
CYP3A4 Data not available Data not available N/A

Future Directions and Therapeutic Potential of 5 3 Methoxyphenyl Pyrimidine Research

Prospects for Lead Optimization and Compound Development

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. The 5-(3-methoxyphenyl)pyrimidine core offers numerous avenues for chemical modification to achieve these goals. Structure-activity relationship (SAR) studies are fundamental to this process, systematically altering different parts of the molecule to understand their impact on biological activity.

For pyrimidine-based compounds, modifications often focus on several key positions. The pyrimidine (B1678525) ring itself can be substituted at positions 2, 4, and 6 to modulate activity and physical properties. For instance, in the development of novel phosphodiesterase 5 (PDE5) inhibitors, modifications at the 2-position of a 5-benzoyl-4-aminopyrimidine core led to compounds with potent relaxant effects. ucsd.edunih.gov Similarly, research into pyrimido[4,5-c]quinolin-1(2H)-ones as anticancer agents demonstrated that substitutions at the 2-arylpyrimido functionality, such as with 2-methoxy, 2,4-dimethoxy, or 3,4,5-trimethoxy groups, significantly enhanced antimigratory activity. researchgate.net

The methoxyphenyl group also presents opportunities for optimization. Altering the position and number of methoxy (B1213986) groups, or replacing them with other substituents, can influence how the molecule interacts with its biological target. researchgate.net SAR studies on anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines showed that while the central pyrimidine ring was crucial, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, allowing for fine-tuning of the compound's properties. nih.gov

Table 1: Examples of Lead Optimization on Pyrimidine Scaffolds

Original Scaffold Modification Area Resulting Compound/Series Improved Property Therapeutic Target
5-(3,4,5-Trimethoxybenzoyl)-4-aminopyrimidine 2-position of pyrimidine ring Compound 26 Potent relaxant effects, high PDE5 selectivity PDE5 ucsd.edunih.gov
2-amino-3-(3,4,5-trimethoxyphenyl)pyridine 5-position of pyridine (B92270) ring 5-quinoline derivative (31) Increased selectivity for BMP vs. TGF-β inhibition ALK2 acs.org
Pyrazolo[1,5-a]pyrimidin-7-amine 3- and 5-positions 3-(4-fluoro)phenyl and 5-alkyl/aryl derivatives Potent in vitro activity against M. tuberculosis Anti-mycobacterial mdpi.com

Potential for Combination Therapies Involving this compound

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Combination therapies can offer synergistic effects, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual drugs. nih.gov Pyrimidine analogs, as a class, are well-suited for combination strategies due to their diverse mechanisms of action.

One promising approach involves combining pyrimidine-based drugs with targeted therapies or immunotherapies. For example, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, have shown enhanced efficacy when combined with other standard-of-care therapeutics in acute myeloid leukemia (AML). nih.gov Depletion of the pyrimidine pool can sensitize cancer cells to other treatments. This strategy could be particularly effective for analogs of this compound that function as antiproliferative agents.

Furthermore, if a this compound derivative acts as a kinase inhibitor, as many pyrimidine-based compounds do, it could be combined with other kinase inhibitors that target different nodes in a signaling pathway, or with conventional chemotherapy. mdpi.comnih.gov For instance, a new series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines showed potential as antiproliferative agents, and such compounds could be explored in combination with existing cancer drugs. mdpi.comnih.gov The goal of these combinations is to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual effects. nih.gov

Emerging Areas of Research for this compound Analogues

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas beyond its initial applications. Research has uncovered novel biological targets and potential new uses for its analogs.

A significant emerging area is in the modulation of inflammatory and immune responses. One specific derivative, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been identified as a mediator of Toll-like receptor (TLR) responses in human monocytes. nih.gov It was found to suppress inflammatory cytokine production in TLR-2, -4, and -5-engaged cells. This anti-inflammatory activity suggests potential applications in treating chronic inflammatory conditions.

The same compound, AMBMP, is also known as a potent and selective activator of the Wnt/β-catenin signaling pathway. nih.govsigmaaldrich.comsigmaaldrich.com The Wnt pathway is crucial for embryogenesis, cell proliferation, and tissue regeneration. Dysregulation of this pathway is implicated in various diseases, including cancer and degenerative disorders. As a Wnt agonist, AMBMP and its analogs are being investigated for therapeutic roles in conditions like ischemic injury and for promoting tissue repair. nih.gov

Other novel applications for pyrimidine derivatives are continuously being discovered. Research has identified analogs with potent activity as:

Phosphodiesterase 5 (PDE5) inhibitors , with potential use in erectile dysfunction. ucsd.edunih.gov

ALK2 inhibitors , which are being studied for the treatment of fibrodysplasia ossificans progressiva (FOP). acs.org

Anti-mycobacterial agents , offering new avenues for treating drug-resistant tuberculosis. nih.gov

PI3Kδ inhibitors , being explored for the treatment of chronic obstructive pulmonary disease (COPD). acs.org

Table 2: Emerging Targets for this compound Analogues and Related Structures

Compound/Analog Class Biological Target/Pathway Potential Therapeutic Area
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) Wnt/β-catenin Pathway (Activator) Tissue regeneration, Ischemic injury nih.govsigmaaldrich.com
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) TLR-2, -4, -5 Signaling Inflammatory conditions nih.gov
5-(3,4,5-Trimethoxybenzoyl)-4-aminopyrimidine derivatives Phosphodiesterase 5 (PDE5) Erectile Dysfunction ucsd.edunih.gov
3,5-Diaryl-2-aminopyridine derivatives Activin receptor-like kinase-2 (ALK2) Fibrodysplasia Ossificans Progressiva (FOP) acs.org
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives Undisclosed (Anti-mycobacterial) Tuberculosis nih.gov

Challenges and Opportunities in the Translational Research of this compound

Translational research involves bridging the gap between basic scientific discoveries and their application in clinical practice. While the this compound scaffold holds immense promise, several challenges must be overcome to translate its potential into effective therapies.

A primary challenge lies in the pharmacokinetics of pyrimidine analogues. nih.gov Like many small molecules, they can be subject to rapid metabolism, leading to low bioavailability and short half-lives in the body. nih.govresearchgate.net For pyrimidine-based drugs, intracellular activation, often through phosphorylation, is necessary for their pharmacological effect. nih.gov Understanding and optimizing this intracellular metabolism is crucial for efficacy. The development of robust bioanalytical assays to measure intracellular drug concentrations remains a significant hurdle for many pyrimidine analogs. nih.gov

Another challenge is ensuring target selectivity to minimize off-target effects and potential toxicity. While a compound may show high potency for its intended target in vitro, it may interact with other proteins in the complex biological environment of a living organism, leading to unforeseen side effects. Extensive preclinical testing is required to evaluate the safety profile of any new drug candidate.

Despite these challenges, there are significant opportunities. The modular nature of the this compound scaffold allows for the application of modern medicinal chemistry strategies, such as the development of prodrugs, to improve pharmacokinetic properties. nih.gov For example, a prodrug approach was used for a cytotoxic nucleoside analog to enhance its delivery and activation. nih.gov Furthermore, advances in computational chemistry and molecular modeling can aid in the rational design of more selective and potent compounds, accelerating the drug discovery process. The diverse biological activities of this scaffold mean that a single core structure can be leveraged to develop treatments for multiple diseases, representing a significant opportunity for expanding its therapeutic impact.

Concluding Remarks on the Significance of this compound as a Research Target

The this compound framework represents a highly significant and versatile scaffold in the field of drug discovery. Its value lies not only in the broad spectrum of biological activities exhibited by its derivatives but also in its amenability to chemical modification, which allows for systematic optimization of its therapeutic properties.

The ongoing research into this compound and its analogs continues to push the boundaries of medicinal chemistry. From its role as a core structure for kinase inhibitors in oncology to its emerging applications as a modulator of the Wnt pathway and inflammatory responses, the this compound scaffold demonstrates remarkable adaptability. The exploration of this chemical space has yielded potent and selective inhibitors for a variety of targets, including PDE5, ALK2, and PI3Kδ, highlighting its potential to address a wide range of unmet medical needs.

While the path from a promising lead compound to a clinically approved drug is fraught with challenges, particularly concerning pharmacokinetics and translational development, the opportunities presented by the this compound scaffold are substantial. Future research focused on lead optimization, exploring novel combination therapies, and investigating emerging biological targets will undoubtedly continue to unlock the full therapeutic potential of this remarkable molecular framework, solidifying its importance as a key research target for the development of next-generation medicines.

Q & A

Q. What are the common synthetic routes for 5-(3-Methoxyphenyl)pyrimidine derivatives?

  • Methodological Answer : Synthesis typically involves functionalization of the pyrimidine core via oxidation, reduction, or substitution reactions. For example:
  • Oxidation : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can oxidize methyl groups to carbonyls, yielding intermediates like quinones .
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces nitro or carbonyl groups to amines or alcohols, respectively .
  • Substitution : Nucleophilic reagents (e.g., sodium methoxide) replace halides or other leaving groups on the pyrimidine ring, enabling diversification at specific positions .
    Reaction conditions (solvent, temperature, catalyst) should be tailored to minimize side products.

Q. What spectroscopic techniques are used to characterize this compound derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns and regioselectivity. For example, methoxy (-OCH₃) protons resonate at ~3.8–4.0 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • HRMS : Validates molecular formula and purity (>95% by LC-MS) .
    Cross-validation with elemental analysis is recommended for novel derivatives.

Q. How can researchers ensure reproducibility in synthesizing this compound intermediates?

  • Methodological Answer :
  • Stoichiometric Precision : Use calibrated balances and anhydrous solvents to control reactant ratios.
  • Reaction Monitoring : Track progress via TLC or in situ FTIR to standardize reaction times .
  • Purification : Employ column chromatography with consistent stationary phases (e.g., silica gel 60) and solvent gradients .
    Document all parameters (e.g., temperature ramps, stirring rates) in detail for protocol replication.

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound derivatives with high regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to direct substitution to the 5-position of the pyrimidine ring .
  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (temperature, solvent polarity, catalyst loading) .
  • In Situ Spectroscopy : Monitor regioselectivity via Raman or NMR to identify optimal reaction windows .

Q. What methodological approaches are recommended to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion assays to rule out false positives .
  • Cell Permeability Studies : Use Caco-2 models or PAMPA assays to assess if discrepancies arise from differential cellular uptake .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy position, halogenation) to isolate bioactive moieties .

Q. Which computational strategies are effective in predicting the binding affinity of this compound derivatives to target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzyme active sites (e.g., kinase domains). Focus on hydrogen bonding with methoxy groups and π-π stacking with phenyl rings .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational changes .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives with subtle structural differences .

Data Analysis and Safety Considerations

Q. How should researchers statistically analyze dose-response data for this compound derivatives in cytotoxicity assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values. Use software like GraphPad Prism for error propagation .
  • ANOVA with Post Hoc Tests : Compare means across multiple concentrations to identify significant cytotoxicity thresholds (p < 0.05) .

Q. What safety protocols are critical when handling this compound intermediates?

  • Methodological Answer :
  • Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal to prevent environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure to reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.